2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole

Description

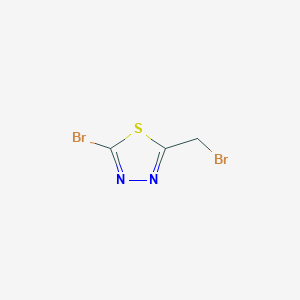

2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole is a halogenated heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with bromine at position 2 and a bromomethyl group at position 4. Its molecular formula is C₃H₂Br₂N₂S, with a molecular weight of 289.94 g/mol. The compound’s structure combines electron-withdrawing bromine atoms, which enhance electrophilic reactivity, and a bromomethyl group that facilitates nucleophilic substitution or further functionalization. This dual bromination makes it a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and materials science products .

Properties

IUPAC Name |

2-bromo-5-(bromomethyl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2N2S/c4-1-2-6-7-3(5)8-2/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLQUSBYYQFVTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole typically involves the bromination of 5-methyl-1,3,4-thiadiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, alkoxides.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium-based catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl-thiadiazole derivatives, while coupling reactions can produce various biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Development

The compound serves as a vital scaffold for the synthesis of novel therapeutic agents. Its derivatives have shown promising activity against various biological targets, including enzymes and receptors. For instance, derivatives of thiadiazole have been explored for their inhibitory effects on Pteridine reductase-1, which is crucial in treating trypanosomiasis. Research indicates that certain thiadiazole derivatives exhibit mid-micromolar inhibitory activity against Trypanosoma brucei with low toxicity, enhancing the efficacy of existing treatments like methotrexate .

Antimicrobial Activity

Thiadiazole derivatives, including those derived from 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole, have demonstrated significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains such as E. coli, S. aureus, and fungal strains like C. albicans. For example, synthesized derivatives were screened for their minimum inhibitory concentration (MIC), revealing potent activity against multiple pathogens .

Material Science

Organic Semiconductors

In material science, this compound is utilized in the development of organic semiconductors. Its unique electronic properties due to the presence of bromine and the thiadiazole ring enhance its reactivity and conductivity. Research has focused on integrating such compounds into organic electronic devices to improve performance metrics.

Polymer Chemistry

The compound also plays a role in synthesizing conductive polymers. The incorporation of thiadiazole moieties can significantly alter the electrical properties of polymers, making them suitable for applications in flexible electronics and sensors .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| This compound | E. coli | 0.625 |

| This compound | S. aureus | 0.313 |

| This compound | P. aeruginosa | 0.313 |

| This compound | C. albicans | 0.625 |

Case Studies

Case Study 1: Antiparasitic Activity

A study investigated the antiparasitic effects of a thiadiazole derivative against Trypanosoma brucei. The compound exhibited significant inhibition at concentrations as low as 16 µM when combined with methotrexate, demonstrating enhanced efficacy through synergistic action .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing various thiadiazole derivatives from this compound through nucleophilic substitution reactions. The resulting compounds were characterized using spectroscopic methods to confirm their structures and assess their potential biological activities .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The thiadiazole ring can also participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole with structurally related 1,3,4-thiadiazole derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Properties |

|---|---|---|---|---|

| This compound | C₃H₂Br₂N₂S | 289.94 | Br (2), BrCH₂ (5) | High electrophilicity; reactive at C5 |

| 5-Bromo-1,3,4-thiadiazol-2-amine | C₂H₂BrN₃S | 180.02 | Br (5), NH₂ (2) | Polar; forms hydrogen bonds |

| 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole | C₈H₄BrClN₂S | 275.56 | Br (2), 4-Cl-C₆H₄ (5) | Lipophilic; enhanced π-π interactions |

| 2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole | C₉H₇BrN₂OS | 271.14 | Br (2), 4-OCH₃-C₆H₄ (5) | Electron-rich; methoxy enhances solubility |

| 2-Bromo-5-ethyl-1,3,4-thiadiazole | C₄H₅BrN₂S | 205.07 | Br (2), CH₂CH₃ (5) | Moderate reactivity; lower molecular weight |

Key Observations :

- Electrophilicity : The bromomethyl group in the target compound increases electrophilic character compared to ethyl or aryl-substituted analogs, enabling reactions with nucleophiles (e.g., amines, thiols) .

- Solubility : Methoxy- or amine-substituted derivatives exhibit higher polarity and solubility in polar solvents compared to halogenated analogs .

- Thermal Stability : Bromine atoms contribute to higher melting points (e.g., 5-Bromo-1,3,4-thiadiazol-2-amine melts at 136–137°C ), whereas alkyl-substituted derivatives like 2-Bromo-5-ethyl-1,3,4-thiadiazole are typically liquids at room temperature .

Comparisons :

- 5-Bromo-1,3,4-thiadiazol-2-amine: Synthesized from 2-amino-5-mercapto-1,3,4-thiadiazole and 4-bromobenzaldehyde via Schiff base formation .

- Aryl-Substituted Derivatives : Prepared via condensation of hydrazides with carboxylic acids, followed by cyclization using POCl₃ .

Structure-Activity Relationship (SAR) :

Biological Activity

2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound features a thiadiazole ring with bromomethyl substituents, which enhance its reactivity and biological interactions. The compound can undergo various chemical reactions, including nucleophilic substitutions and oxidation, making it a versatile scaffold in medicinal chemistry.

Biological Activity Overview

Recent studies have highlighted the biological activities of thiadiazole derivatives, including antimicrobial, antiparasitic, and anticancer properties. Below is a summary of key findings related to the biological activity of this compound and its derivatives.

The mechanisms by which this compound exerts its biological effects involve several pathways:

- Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles, forming covalent bonds with target biomolecules such as enzymes and receptors.

- Enzyme Inhibition : Compounds derived from this scaffold have been shown to inhibit key enzymes involved in metabolic pathways of parasites and cancer cells .

- Interaction with DNA/RNA : Some studies suggest that thiadiazoles may intercalate into DNA or RNA structures, disrupting their function .

1. Antimicrobial Activity

A study evaluating various thiadiazole derivatives found that compounds similar to this compound exhibited superior antibacterial properties compared to standard antibiotics like ampicillin . The mechanism was attributed to the inhibition of bacterial biofilm formation.

2. Antiparasitic Effects

Research focused on the inhibition of Pteridine reductase-1 (PTR1) in Trypanosoma brucei demonstrated that derivatives of thiadiazoles could significantly reduce parasitic growth in vitro. Compound 4m showed an IC50 of 16 μM and enhanced the efficacy of existing antiparasitic drugs .

3. Anticancer Potential

In vitro studies indicated that thiadiazole derivatives could induce apoptosis in various cancer cell lines. For instance, compounds showed IC50 values less than 30 μM against multiple cancer types, suggesting their potential as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.